molecular formula C6H16N2O B1358453 2-(2-Dimethylamino-ethoxy)-ethylamine CAS No. 85322-63-0

2-(2-Dimethylamino-ethoxy)-ethylamine

Cat. No. B1358453
Key on ui cas rn: 85322-63-0
M. Wt: 132.2 g/mol
InChI Key: MIOZXHSALLZYTG-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

[2-(2-Amino-ethoxy)-ethyl]-dimethyl-amine (100 mg) was prepared following General Procedure T starting from [2-(2-dibenzylamino-ethoxy)-ethyl]dimethyl-amine (430 mg) and Pd—C (86 mg) in methanol (1 mL).
Name
[2-(2-dibenzylamino-ethoxy)-ethyl]dimethyl-amine
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
86 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:17]C1C=CC=CC=1)[CH2:9][CH2:10][O:11][CH2:12][CH2:13][N:14](C)C)C1C=CC=CC=1>CO.[Pd]>[NH2:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][N:8]([CH3:17])[CH3:1]

Inputs

Step One
Name
[2-(2-dibenzylamino-ethoxy)-ethyl]dimethyl-amine
Quantity
430 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCOCCN(C)C)CC1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
86 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCOCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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